8-(ethylamino)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(ethylamino)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes an ethylamino group, a hexadecyl chain, and a methyl group attached to the purine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(ethylamino)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with a hexadecyl halide under basic conditions, followed by the introduction of the ethylamino group through nucleophilic substitution. The final step often includes methylation of the purine ring to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
8-(ethylamino)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the ethylamino group to an ethyl group.
Substitution: Nucleophilic substitution reactions can replace the ethylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purines.
Scientific Research Applications
8-(ethylamino)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential role in modulating biological pathways, particularly those involving purine metabolism.
Medicine: Research explores its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(ethylamino)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The ethylamino and hexadecyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine compound found in cocoa, with mild stimulant effects.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signaling.
Uniqueness
8-(ethylamino)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the long hexadecyl chain and the ethylamino group differentiates it from other purine derivatives, potentially leading to unique interactions and applications.
Properties
IUPAC Name |
8-(ethylamino)-7-hexadecyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H43N5O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29-20-21(26-23(29)25-5-2)28(3)24(31)27-22(20)30/h4-19H2,1-3H3,(H,25,26)(H,27,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNKXKFMMFRLDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C2=C(N=C1NCC)N(C(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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